![molecular formula C16H17F3N2O2S B2638713 N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide CAS No. 337924-30-8](/img/structure/B2638713.png)
N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide
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Description
N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TFB-TMS, and it is a sulfamide derivative that has been shown to have various biochemical and physiological effects. The compound is synthesized using a specific method, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Solid Phase Synthesis and Crystal Structure
A study by Luo and Huang (2004) describes the solid phase synthesis of N-p-Methylbenzyl benzamide and its crystal structure analysis. This research illustrates the utility of solid phase synthesis techniques in the preparation of complex organic compounds and provides insights into the molecular structure through X-ray diffraction analysis. Such methodologies could be applicable to the synthesis and structural elucidation of N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide and related compounds (Luo & Huang, 2004).
Aromatic Sulfonamide Inhibitors
Research by Supuran et al. (2013) focused on three new aromatic sulfonamide inhibitors of carbonic anhydrases, demonstrating the potential of sulfonamide derivatives in medicinal chemistry, particularly as enzyme inhibitors. The study’s findings on the inhibitory activity of these compounds could guide the development of new therapeutic agents based on sulfonamide chemistry, including N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide (Supuran, Maresca, Gregáň, & Remko, 2013).
Selective Separation of Aqueous Anions
Luo et al. (2017) explored the selective separation of aqueous sulphate anions via crystallization of sulphate–water clusters, using ligands similar in structural complexity to N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide. This study highlights the potential application of such compounds in environmental chemistry and separation processes (Luo et al., 2017).
Photoinduced Oxidation and Sulfide Conversion
Bettoni et al. (2015) investigated the photoinduced one-electron oxidation of benzyl methyl sulfides, providing evidence for a thionium ion intermediate. This research contributes to the understanding of photooxidation processes and could inform the development of photochemical reactions involving N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide and similar sulfide compounds (Bettoni, Del Giacco, Stradiotto, & Elisei, 2015).
properties
IUPAC Name |
1-(4-methylphenyl)-N-[[3-(trifluoromethyl)phenyl]methylsulfamoyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2S/c1-12-5-7-13(8-6-12)10-20-24(22,23)21-11-14-3-2-4-15(9-14)16(17,18)19/h2-9,20-21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHZVUCMNQRKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)benzyl]sulfamide |
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